Technical Guide: Isolation of Inophyllum E from Calophyllum inophyllum
Technical Guide: Isolation of Inophyllum E from Calophyllum inophyllum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calophyllum inophyllum, a widespread coastal tree, is a known source of a diverse array of bioactive secondary metabolites. Among these are numerous coumarins, a class of compounds that has garnered significant interest in the pharmaceutical industry for its wide range of biological activities, including anti-inflammatory, anticoagulant, and antiviral properties. This technical guide provides a detailed methodology for the isolation and characterization of a specific pyranocoumarin, Inophyllum E, from Calophyllum inophyllum.
It is important to note that while the user requested a protocol for the isolation of Inophyllum E from the leaves, and a 1972 study successfully isolated it from this source, more recent literature from 2024 suggests that Inophyllum E is found in the resinous part of the seed oil. This guide will present a protocol based on the successful isolation from leaves as documented in the scientific literature, while acknowledging the seed oil as another potential and more recently cited source.
This document is intended for an audience with a background in natural product chemistry, pharmacology, and drug development. It aims to provide a comprehensive and practical framework for the extraction, purification, and characterization of Inophyllum E.
Data Presentation: Physicochemical and Spectroscopic Properties
The following tables summarize the key quantitative data for Inophyllum E and a related, more extensively studied coumarin, Calophyllolide, for comparative purposes.
Table 1: Physicochemical and Spectroscopic Data for Inophyllum E
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₂O₅ | [1] |
| Molecular Weight | 402.44 g/mol | [1] |
| Melting Point | 149-151 °C | [1] |
| Optical Rotation | [α]D²⁰ +70° (c 1.2, chloroform) | [1] |
| UV λmax (nm) | 240 (sh), 257 (sh), 266, 302 | [1] |
| IR νmax (cm⁻¹) | 1727, 1688, 767, 703 | [1] |
| Mass Spectrum (m/z) | 402 (M+), 388, 387, 331, 303 | [1] |
Table 2: Comparative Data for Calophyllolide Isolated from C. inophyllum Nuts
| Property | Value | Reference |
| Source | Nuts | [2] |
| Yield | ~2 mg/g of dried nuts | [2] |
| Purity (by HPLC) | Not specified | |
| Biological Activity | Anti-inflammatory, Osteogenic | [2] |
Experimental Protocols
The following protocols are based on established methods for the isolation of coumarins from Calophyllum inophyllum.
Plant Material Collection and Preparation
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Collection: Fresh leaves of Calophyllum inophyllum are collected.
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Authentication: The plant material should be authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium.
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Drying and Pulverization: The collected leaves are air-dried in the shade at room temperature for 7-10 days. The dried leaves are then ground into a coarse powder using a mechanical grinder.
Extraction of Crude Bioactives
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Maceration: The powdered leaf material (e.g., 1.4 kg) is subjected to exhaustive maceration with a suitable solvent. A common approach is to use a mixture of dichloromethane and methanol (1:1 v/v) at room temperature for 7 days, with occasional shaking and stirring.
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Filtration and Concentration: The extract is filtered through a fine cloth or filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.
Fractionation and Chromatographic Purification
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Solvent-Solvent Partitioning: The crude extract is dissolved in a methanol-water mixture (e.g., 9:1 v/v) and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The majority of coumarins are expected to be in the chloroform and ethyl acetate fractions.
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Column Chromatography: The bioactive-rich fraction (e.g., the chloroform fraction) is subjected to column chromatography on silica gel (60-120 mesh).
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Column Packing: The silica gel is packed into a glass column using a slurry method with n-hexane.
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Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected in regular volumes (e.g., 25 mL).
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Thin Layer Chromatography (TLC) Monitoring: The collected fractions are monitored by TLC on pre-coated silica gel 60 F₂₅₄ plates.
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Developing Solvent System: A mixture of n-hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) can be used as the mobile phase.
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Visualization: The spots are visualized under UV light (at 254 nm and 365 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating). Fractions with similar TLC profiles are pooled together.
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Preparative TLC or HPLC: The pooled fractions containing the compound of interest are further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure Inophyllum E.
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Preparative TLC: The sample is applied as a band on a thicker silica gel plate and developed. The band corresponding to Inophyllum E is scraped off, and the compound is eluted with a suitable solvent like chloroform or ethyl acetate.
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HPLC: A semi-preparative or preparative HPLC system with a C18 column can be used. A gradient elution with acetonitrile and water is a common method for purifying coumarins.
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Structure Elucidation and Characterization
The structure of the isolated pure compound is confirmed by spectroscopic methods:
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.
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Infrared (IR) Spectroscopy: To identify the functional groups present.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule.
Visualizations
Experimental Workflow
